molecular formula C15H15NO5S B12512299 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12512299
M. Wt: 321.3 g/mol
InChI Key: KBOXSNWRHOXKOS-UHFFFAOYSA-N
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Description

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a synthetic thiazolidinedione derivative with the molecular formula C15H15NO4S2 and a molecular weight of 337.4 g/mol . Thiazolidinediones are a privileged scaffold in medicinal chemistry, known for a diverse range of pharmacological activities . While the specific biological data for this compound is limited in the public domain, structural analogs and related thiazolidinedione derivatives have demonstrated significant research potential. Rhodanine-based compounds, which share the 4-oxo-2-thioxo-1,3-thiazolidin core, have been synthesized and evaluated for anti-proliferative activity against human leukemic cell lines (CEM) in vitro . The broader family of thiazolidinedione derivatives has been extensively investigated for applications including antidiabetic, antimicrobial, antioxidant, anti-inflammatory, and anticancer agents . This compound is provided for research purposes to further explore the biological potential and mechanism of action of this chemical class. It is intended for use in non-clinical laboratory studies. This product is For Research Use Only and is not approved for use in humans or as a diagnostic agent.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

4-[5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)

InChI Key

KBOXSNWRHOXKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

  • Reagents : 2,4-Thiazolidinedione, 4-methoxybenzaldehyde, glacial acetic acid, and sodium acetate.
  • Conditions : Reflux in ethanol or toluene for 4–6 hours.
  • Mechanism : The active methylene group at C5 of the thiazolidinone undergoes nucleophilic attack on the aldehyde carbonyl, forming a conjugated exocyclic double bond (Z-configuration predominates due to steric and electronic factors).
  • Yield : 70–85% for the intermediate (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one.

Introduction of the Butanoic Acid Side Chain

  • Alkylation : The thione (-SH) group at C2 is replaced via reaction with methyl iodide or ethyl bromobutanoate in the presence of triethylamine.
  • Hydrolysis : The ester intermediate is saponified using NaOH or LiOH in aqueous THF to yield the free carboxylic acid.
  • Yield : 60–75% for the final product after purification.

Example Protocol :

  • Step 1: (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (10 mmol) and methyl 4-bromobutanoate (12 mmol) in DMF with K₂CO₃ (15 mmol) at 80°C for 3 hours.
  • Step 2: Hydrolysis with 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours.
  • Final Yield: 68% after recrystallization from ethanol.

Multicomponent One-Pot Synthesis

This approach streamlines the synthesis by combining cyclocondensation, alkylation, and carboxylation in a single reactor.

Reaction Components

  • Primary reagents : Thiourea, 4-methoxybenzaldehyde, bromobutanoic acid.
  • Catalysts : Dicyclohexylcarbodiimide (DCC) or EDCI for amide coupling.
  • Solvents : Dichloromethane or DMF under anhydrous conditions.

Key Steps

  • Cyclocondensation : Thiourea reacts with bromobutanoic acid to form the thiazolidinone ring.
  • Knoevenagel Condensation : 4-Methoxybenzaldehyde introduces the benzylidene group.
  • Work-up : Acidic or basic extraction followed by column chromatography.

Optimized Conditions :

  • Temperature: 25–40°C.
  • Time: 8–12 hours.
  • Yield: 50–65% (lower than stepwise methods due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

Protocol

  • Reagents : 2,4-Thiazolidinedione, 4-methoxybenzaldehyde, butanoic acid derivative.
  • Conditions : 150 W, 100°C, 15–30 minutes in ethanol or PEG-300.
  • Yield : 80–90% for the final product.

Advantages :

  • 5–10x faster than conventional heating.
  • Enhanced selectivity for the Z-isomer.

Solid-Phase Synthesis

Used for high-throughput screening, this method immobilizes intermediates on resin.

Steps

  • Resin Functionalization : Wang resin loaded with Fmoc-protected aminobutanoic acid.
  • Cyclocondensation : On-resin formation of the thiazolidinone core.
  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the free acid.
  • Yield : 40–55% (lower due to incomplete coupling steps).

Comparative Analysis of Methods

Method Yield (%) Time Purity Scalability
Knoevenagel Condensation 68–85 6–8 hours >95% High
Multicomponent One-Pot 50–65 8–12 hours 85–90% Moderate
Microwave-Assisted 80–90 15–30 minutes >98% High
Solid-Phase 40–55 24–48 hours 70–80% Low

Critical Reaction Parameters

  • Catalysts : Piperidine or ammonium acetate improves Knoevenagel condensation efficiency.
  • Solvents : Ethanol and acetic acid favor higher Z-selectivity.
  • Temperature : Reflux conditions (80–100°C) optimize ring closure.

Challenges and Solutions

  • Isomerization : The Z-isomer is thermodynamically favored, but E-isomer formation can occur at high temperatures. Solution: Use polar aprotic solvents (DMF) to stabilize the transition state.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-{5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.

    Reduction: Formation of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dihydroxy-1,3-thiazolidin-3-yl}butanoic acid.

    Substitution: Formation of 4-{5-[(4-Halophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.

Scientific Research Applications

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

  • Structure: Substitution of 4-methoxyphenyl with indole-3-ylmethylene and a methylsulfanyl group on the butanoic acid chain.
  • Properties: Increased aromaticity from the indole ring may enhance π-π stacking interactions.

4-[(5Z)-5-([3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

  • Structure : Incorporates a pyrazole ring with isobutoxy and methylphenyl substituents.
  • Properties : The bulky isobutoxy group likely reduces solubility but improves target specificity due to steric effects. The pyrazole ring introduces additional hydrogen-bonding sites.

Analogues with Modified Carboxylic Acid Chains

(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid

  • Structure: Shorter acetic acid chain (vs. butanoic acid) and a phenylethoxy-substituted arylidene.
  • Properties : Lower molecular weight (MW: 412.5 g/mol) and melting point (172–175°C) compared to the target compound. Reduced chain length may decrease solubility but improve metabolic stability.

5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

  • Structure: Pentanoic acid chain and pyridin-4-ylmethylene group.
  • Properties: Longer chain (pentanoic acid) increases lipophilicity (logP ~2.8), as inferred from IR data (C=O at 1714 cm⁻¹). Higher melting point (219–220°C) suggests stronger intermolecular interactions.

Antihyperglycemic Thiazolidinones

Compounds like 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid () exhibit antihyperglycemic activity via PPAR-γ modulation. The target compound’s butanoic acid chain may enhance binding affinity compared to acetic acid derivatives due to extended hydrophobic interactions.

Anti-inflammatory Analogues

Diclofenac-like thiazolidinones () show COX-2 inhibition. The 4-methoxy group in the target compound may reduce gastrointestinal toxicity compared to chlorine-substituted analogues (e.g., 4-chlorophenyl derivatives in ).

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₅H₁₃NO₅S 337.4 Not reported 4-Methoxybenzylidene, butanoic acid
5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid C₁₄H₁₃N₃O₃S₂ 323.4 219–220 Pyridyl, pentanoic acid
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid C₂₀H₁₇NO₄S₂ 412.5 172–175 Phenylethoxy, acetic acid

Research Findings and Implications

  • Solubility vs. Bioavailability: Butanoic acid derivatives balance solubility (via carboxylate ionization) and membrane permeability better than shorter-chain analogues (e.g., acetic acid).
  • Synthetic Challenges : Low yields (e.g., 24–32.5% in and ) are common due to steric hindrance during cyclocondensation. Optimization via microwave-assisted synthesis could improve efficiency.

Biological Activity

The compound 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antidiabetic activities, as well as its mechanism of action.

Chemical Structure

The structure of the compound can be represented as follows:

C15H13NO8S\text{C}_{15}\text{H}_{13}\text{N}\text{O}_8\text{S}

This structure includes a thiazolidinone ring and a butanoic acid moiety, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that thiazolidinones can interact with key proteins involved in cell cycle regulation and apoptosis pathways.
  • Case Studies : In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to the one discussed have shown IC50 values ranging from 1.61 µg/mL to 10–30 µM against different tumor types .
CompoundCell LineIC50 (µg/mL)
Thiazolidinone AU251 (glioblastoma)1.61
Thiazolidinone BA431 (epidermoid carcinoma)1.98

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : The thiazolidinone derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
  • Case Studies : In vitro tests showed that related compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin .
BacteriaMIC (µg/mL)Compound Tested
Staphylococcus aureus25Thiazolidinone A
Escherichia coli30Thiazolidinone B

3. Antidiabetic Activity

Thiazolidinedione derivatives are recognized for their role as antidiabetic agents:

  • PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake in adipose tissues .
  • Research Findings : Studies have indicated that similar compounds can significantly lower blood glucose levels in diabetic animal models, demonstrating their potential as therapeutic agents for diabetes management.

The biological activities of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid are primarily attributed to:

  • Receptor Binding : Binding to nuclear receptors like PPARγ facilitates metabolic regulation.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways contributes to its anticancer and antimicrobial effects.

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